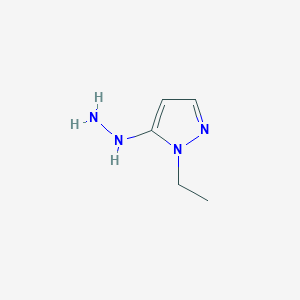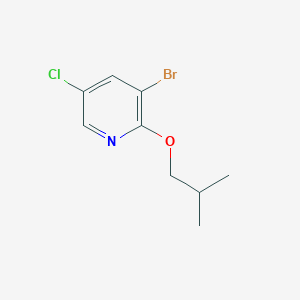
3-(3-Methylbut-2-en-1-yl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methylbut-2-en-1-yl)piperidin-4-ol is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features a piperidine ring substituted with a 3-methylbut-2-en-1-yl group at the 3-position and a hydroxyl group at the 4-position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as 3-methylbut-2-ene and piperidine.
Reaction Conditions: The reaction involves the formation of a piperidine ring through a cyclization process. This can be achieved using various methods, including the use of strong acids or bases to facilitate the ring closure.
Industrial Production Methods: On an industrial scale, the compound can be synthesized through optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts and controlled reaction environments to achieve the desired product.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the piperidine ring, to form derivatives with different functional groups.
Substitution: Substitution reactions can occur at the nitrogen atom of the piperidine ring, leading to the formation of various substituted piperidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various alkyl halides and amines can be used as reagents for substitution reactions.
Major Products Formed:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Derivatives with reduced functional groups.
Substitution Products: Substituted piperidines with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
3-(3-Methylbut-2-en-1-yl)piperidin-4-ol has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the interaction of piperidines with biological targets.
Industry: The compound can be used in the production of various chemical products, including agrochemicals and materials.
Mecanismo De Acción
The mechanism by which 3-(3-Methylbut-2-en-1-yl)piperidin-4-ol exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparación Con Compuestos Similares
3-(3-Methylbut-2-en-1-yl)piperidin-4-ol can be compared with other similar compounds, such as:
Piperidine: The parent compound without any substituents.
3-Methylpiperidine: Piperidine with a methyl group at the 3-position.
4-Hydroxypiperidine: Piperidine with a hydroxyl group at the 4-position.
Uniqueness: The presence of both the 3-methylbut-2-en-1-yl group and the hydroxyl group on the piperidine ring makes this compound unique compared to other piperidines. This combination of functional groups can lead to distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-(3-methylbut-2-enyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-8(2)3-4-9-7-11-6-5-10(9)12/h3,9-12H,4-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDHFACGOUUDHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1CNCCC1O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[(3-Bromo-4-fluorophenyl)methoxy]-1-ethyl-1H-pyrazole](/img/structure/B7979014.png)



